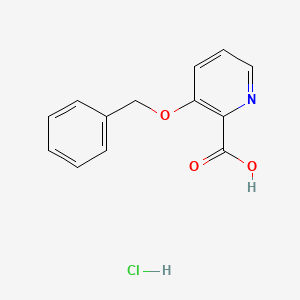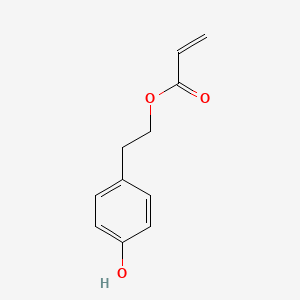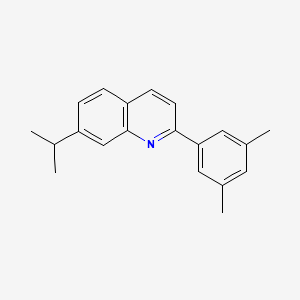
2-Amino-N-(4-methylcyclohexyl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-(4-methylcyclohexyl)thiazole-4-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(4-methylcyclohexyl)thiazole-4-carboxamide typically involves the reaction of 2-aminothiazole with 4-methylcyclohexyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-(4-methylcyclohexyl)thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: Investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A precursor to many thiazole derivatives with similar biological activities.
4-Methylcyclohexylamine: Shares the cyclohexylamine moiety but lacks the thiazole ring.
Thiazole-4-carboxamide: Contains the thiazole and carboxamide groups but without the amino and cyclohexyl substituents.
Uniqueness
2-Amino-N-(4-methylcyclohexyl)thiazole-4-carboxamide is unique due to its combined structural features, which confer enhanced biological activity and specificity. The presence of the amino group, cyclohexyl ring, and thiazole moiety allows for versatile chemical modifications and interactions with various biological targets .
Propriétés
Formule moléculaire |
C11H17N3OS |
|---|---|
Poids moléculaire |
239.34 g/mol |
Nom IUPAC |
2-amino-N-(4-methylcyclohexyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H17N3OS/c1-7-2-4-8(5-3-7)13-10(15)9-6-16-11(12)14-9/h6-8H,2-5H2,1H3,(H2,12,14)(H,13,15) |
Clé InChI |
GXDHUHDCPLDLCM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)NC(=O)C2=CSC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


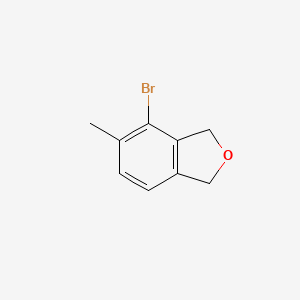

![1-[5-Chloro-4-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15222256.png)
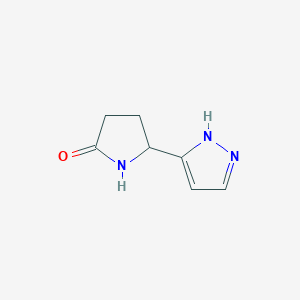
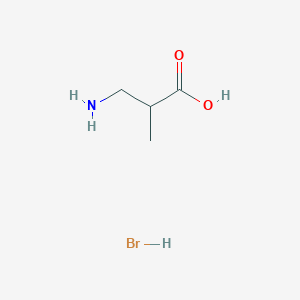
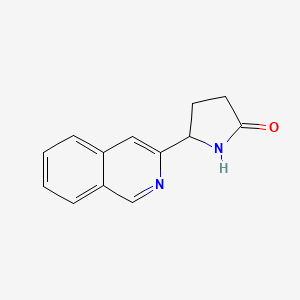
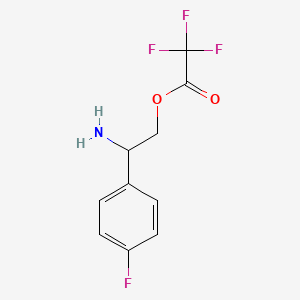


![4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15222299.png)
